molecular formula C5HCl4NS B7822655 CID 82573

CID 82573

Cat. No. B7822655
M. Wt: 248.9 g/mol
InChI Key: LVUQDNJRAHUUSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 82573 is a useful research compound. Its molecular formula is C5HCl4NS and its molecular weight is 248.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 82573 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 82573 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 82573 involves the conversion of 2,4-dichloro-5-nitrophenol to 2,4-dichloro-5-aminophenol, followed by the reaction with 2,4-dichloro-5-nitrobenzoyl chloride to form CID 82573.

Starting Materials
2,4-dichloro-5-nitrophenol, sodium dithionite, sodium hydroxide, 2,4-dichloro-5-nitrobenzoyl chloride, triethylamine, dimethylformamide, chloroform

Reaction
2,4-dichloro-5-nitrophenol is reduced to 2,4-dichloro-5-aminophenol using sodium dithionite and sodium hydroxide., 2,4-dichloro-5-aminophenol is reacted with 2,4-dichloro-5-nitrobenzoyl chloride in the presence of triethylamine and dimethylformamide to form CID 82573., The product is extracted using chloroform and purified using column chromatography.

properties

IUPAC Name

2,3,5,6-tetrachloropyridine-4-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl4NS/c6-1-3(11)2(7)5(9)10-4(1)8/h(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUQDNJRAHUUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 82573

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